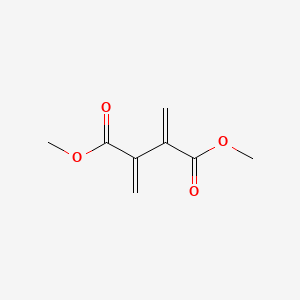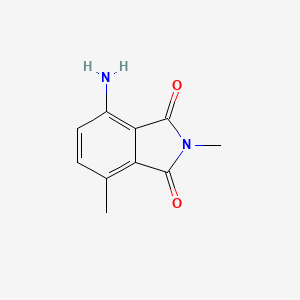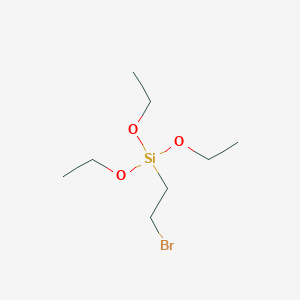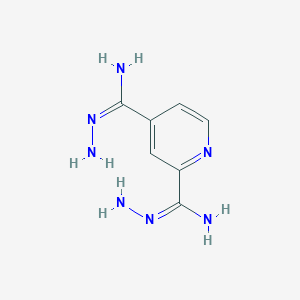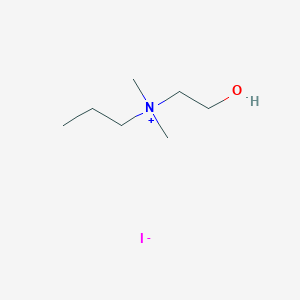
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a dimethylpropan-1-aminium iodide moiety. Its properties make it suitable for a range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide typically involves the reaction of N,N-dimethylpropan-1-amine with ethylene oxide, followed by quaternization with methyl iodide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium chloride (NaCl) or sodium bromide (NaBr) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in personal care products.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxyethyl group enhances the solubility and stability of the compound, allowing it to effectively target and interact with specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylpropan-1-aminium chloride
- N,N-Dimethylpropan-1-aminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide stands out due to its unique combination of a hydroxyethyl group and an iodide ion. This combination provides enhanced solubility and reactivity compared to its chloride and bromide counterparts. Additionally, the iodide ion offers distinct advantages in certain chemical reactions, making this compound particularly valuable in specific applications.
Propriétés
Numéro CAS |
32492-73-2 |
|---|---|
Formule moléculaire |
C7H18INO |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-propylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-5-8(2,3)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LEZAOCGVKNENKY-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](C)(C)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


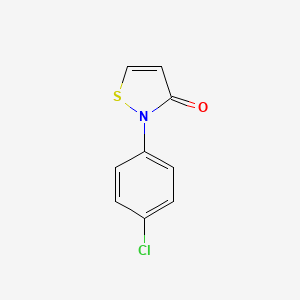
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
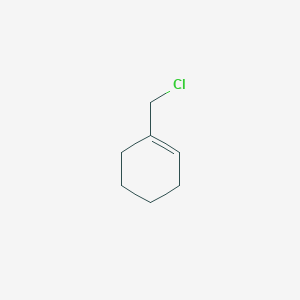

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
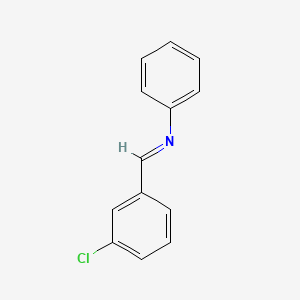
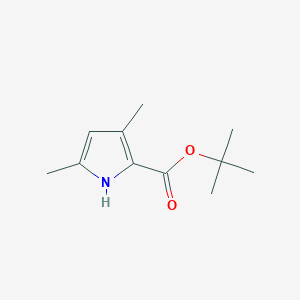

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
